8,10-Dioxoundecanoic acid

Enzymology Lipid Signaling Inhibitor Screening

8,10-Dioxoundecanoic acid (CAS 51568-20-8) is a synthetic medium-chain dicarboxylic fatty acid derivative characterized by two ketone groups at the C8 and C10 positions. With a molecular formula of C11H18O4 and a molecular weight of 214.26 g/mol , it appears as a solid at ambient temperature and is soluble in organic solvents but has limited aqueous solubility.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 51568-20-8
Cat. No. B15374901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,10-Dioxoundecanoic acid
CAS51568-20-8
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CCCCCCC(=O)O
InChIInChI=1S/C11H18O4/c1-9(12)8-10(13)6-4-2-3-5-7-11(14)15/h2-8H2,1H3,(H,14,15)
InChIKeyNUJXPZCMZLDPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,10-Dioxoundecanoic Acid (CAS 51568-20-8) for Research & Industrial Procurement: Properties & Differentiation


8,10-Dioxoundecanoic acid (CAS 51568-20-8) is a synthetic medium-chain dicarboxylic fatty acid derivative characterized by two ketone groups at the C8 and C10 positions . With a molecular formula of C11H18O4 and a molecular weight of 214.26 g/mol [1], it appears as a solid at ambient temperature and is soluble in organic solvents but has limited aqueous solubility . Its unique structure and physicochemical properties distinguish it from common alternatives like sebacic acid (a simple C10 dicarboxylic acid) or dodecanedioic acid (a C12 analog), positioning it as a candidate for specialized applications in materials science, lipid metabolism research, and as a selective enzyme inhibitor [2].

Why 8,10-Dioxoundecanoic Acid (CAS 51568-20-8) Cannot Be Replaced by Generic Fatty Acids


Direct substitution with simpler, in-class compounds like sebacic acid, dodecanedioic acid, or 10-oxoundecanoic acid is not functionally equivalent due to 8,10-Dioxoundecanoic acid's unique combination of a medium alkyl chain length (C11) with two strategically positioned ketone groups [1]. These structural features confer specific physicochemical properties and biological interactions that simpler acids lack. For instance, the presence of internal ketones can alter hydrogen-bonding capacity and metabolic processing, which is critical in applications like polymer synthesis or lipid metabolism studies where precise chain length and functional group placement dictate performance [2].

Quantifiable Differentiation Evidence for 8,10-Dioxoundecanoic Acid (CAS 51568-20-8) vs. Analogs


Human 12-Lipoxygenase (ALOX12) Inhibition: 8,10-Dioxoundecanoic Acid vs. In-Class Comparator

In an enzymatic assay using recombinant human platelet-type 12-lipoxygenase (ALOX12), 8,10-Dioxoundecanoic acid demonstrated an IC50 of 800 nM [1]. This represents quantifiable, target-specific activity in a therapeutically relevant pathway. For context, a structurally related oxo-acid analog (BDBM50206315) tested in a similar 15-LOX-1 inhibition assay exhibited an IC50 of 18.6 μM (18,600 nM) [2], highlighting the critical impact of specific chain length and ketone positioning on enzyme binding affinity.

Enzymology Lipid Signaling Inhibitor Screening

Lipid Metabolism & Predicted Bioactivity Profile Differentiates from Simple Dicarboxylic Acids

Computational prediction models classify 8,10-Dioxoundecanoic acid as a potential lipid metabolism regulator with a probability score of 0.999 [1]. This is a key differentiator from simple dicarboxylic acids like sebacic acid, which are primarily utilized as monomers in polymer chemistry or as excipients, and typically lack such targeted metabolic predictions [2].

Lipidomics Computational Biology Metabolic Research

Physicochemical Property Differentiation: Partition Coefficient vs. Sebacic Acid

The log Kow (octanol-water partition coefficient) for 8,10-Dioxoundecanoic acid is reported as approximately 6.06 at 25°C [1], indicating strong lipophilicity. This is a substantial departure from the much lower log Kow of -0.35 for sebacic acid [2], a difference that profoundly impacts its behavior in biological membranes, organic-aqueous partitioning, and potential as a hydrophobic building block.

Physicochemical Properties ADME Formulation Science

Recommended Application Scenarios for 8,10-Dioxoundecanoic Acid (CAS 51568-20-8) Based on Proven Differentiation


Enzyme Assay Development Targeting 12-Lipoxygenase (ALOX12)

Given its potent inhibitory activity (IC50: 800 nM) against human ALOX12 [1], 8,10-Dioxoundecanoic acid is an ideal candidate for developing and validating enzymatic assays for lipid signaling research, particularly when a higher affinity probe than general oxo-acid analogs is required.

Lipid Metabolism and Metabolomics Research

With a strong predicted association to lipid metabolism regulation (probability: 0.999) [2], this compound is suitable for use as a metabolic probe or standard in lipidomics studies aimed at investigating pathways of fatty acid metabolism and storage.

Synthesis of Specialty Polymers with Enhanced Hydrophobicity

The extremely high lipophilicity (log Kow ~6.06) [2] differentiates it from common monomers like sebacic acid, making 8,10-Dioxoundecanoic acid a compelling monomer candidate for creating novel hydrophobic polyesters or polyamides for applications in drug delivery or coatings.

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